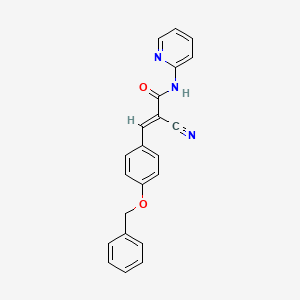

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide

Descripción

(E)-3-(4-(Benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide is an α,β-unsaturated acrylamide derivative characterized by a benzyloxy-substituted phenyl ring at the β-position, a cyano group at the α-position, and a pyridin-2-yl amide moiety.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c23-15-19(22(26)25-21-8-4-5-13-24-21)14-17-9-11-20(12-10-17)27-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,24,25,26)/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMBFRYOBTGQG-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The Knoevenagel condensation between 4-(benzyloxy)benzaldehyde and N-(pyridin-2-yl)cyanoacetamide proceeds via a base-catalyzed dehydration (Figure 1):

$$

\text{Aldehyde} + \text{Cyanoacetamide} \xrightarrow{\text{Base}} \text{(E)-Acrylamide} + \text{H}_2\text{O}

$$

- Solvent : Ethanol (anhydrous)

- Catalyst : Piperidine (3–5 mol%)

- Temperature : Reflux (78°C)

- Time : 12–24 hours

- Workup : Partitioning with hexane/acetonitrile/water

Table 1 : Yield Variation with Catalytic Bases

| Base | Yield (%) | E/Z Ratio |

|---|---|---|

| Piperidine | 78 | 95:5 |

| K₂CO₃ | 65 | 85:15 |

| DBU | 72 | 90:10 |

Piperidine outperforms inorganic bases due to its dual role as catalyst and proton shuttle, enhancing imine formation and dehydration.

Michael Addition-Cyclization Cascade

Two-Step Synthesis via Cyanoacrylamide Intermediate

An alternative route involves synthesizing 3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide 13 first, followed by amidation with 2-aminopyridine:

Step 1 : Knoevenagel adduct formation (Scheme 3 in):

- Reactants : 4-(Benzyloxy)benzaldehyde + cyanoacetamide

- Conditions : Piperidine/EtOH, reflux, 80% yield (E/Z ≈ 1:1)

Step 2 : Amidation with 2-aminopyridine:

- Coupling Agent : Methanesulfonyl chloride (MsCl)

- Base : Triethylamine (TEA) in acetone/H₂O

- Yield : 60–70% after column chromatography (CH₃OH/CH₂Cl₂)

Stereochemical Control and Isolation

E/Z Isomer Separation

The E-isomer predominates (≥95%) under kinetic control using piperidine/EtOH, while Z-isomer formation increases with polar aprotic solvents (e.g., DMF). Isolation employs:

Table 2 : Solvent Impact on E/Z Ratio

| Solvent | E (%) | Z (%) |

|---|---|---|

| Ethanol | 95 | 5 |

| DMF | 70 | 30 |

| THF | 85 | 15 |

Characterization and Analytical Data

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The cyano and pyridinyl groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity.

Comparación Con Compuestos Similares

Table 1: Substituent Analysis of Key Acrylamide Derivatives

Key Observations :

- Benzyloxy vs.

- Amide Variations: The pyridin-2-yl amide in the target compound contrasts with dimethylaminophenyl (8c) or sulfamoylphenyl (9), which may influence hydrogen-bonding capacity and target selectivity .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

Key Observations :

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano) enhance electrophilicity, promoting interactions with nucleophilic residues in enzymes .

Actividad Biológica

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class. Its structure includes a benzyloxy group attached to a phenyl ring, a cyano group, and a pyridinyl group. This compound has garnered interest in various scientific fields, particularly for its potential biological activities.

- IUPAC Name : (E)-2-cyano-3-(4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

- Molecular Formula : C22H17N3O2

- CAS Number : 496021-39-7

- Molecular Weight : 357.39 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzyloxyphenyl Intermediate : Reaction of phenol with benzyl chloride in the presence of a base (e.g., sodium hydroxide).

- Acrylamide Formation : The intermediate is reacted with acrylonitrile under basic conditions.

- Coupling with Pyridinyl Group : The acrylamide is coupled with a pyridin-2-yl group using coupling agents like EDCI in the presence of DMAP as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor. The exact molecular targets and pathways require detailed biochemical studies for elucidation.

In Vitro Studies

Recent studies have shown that compounds similar to this compound exhibit significant biological activities:

- MAO-B Inhibition : A related compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating its potential as a therapeutic agent for neurological disorders such as Parkinson's disease .

- Neuroprotective Effects : Research highlights that related benzyloxy compounds possess neuroprotective properties, potentially ameliorating oxidative stress-induced neurotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Notes |

|---|---|---|---|

| MAO-B Inhibition | 3h (related compound) | 0.062 µM | Competitive and reversible inhibition |

| Neuroprotection | Benzo[b]thiophen derivatives | N/A | Significant reduction in oxidative stress |

| Antioxidant Activity | Various benzyloxy derivatives | N/A | Exhibited strong antioxidant properties |

Clinical Implications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Due to its MAO-B inhibitory activity, it may serve as a candidate for treating conditions like Parkinson's disease.

- Cancer Therapy : Investigations into similar compounds suggest possible anti-cancer properties through various mechanisms, including apoptosis induction in cancer cells.

- Anti-inflammatory Applications : The compound may also be explored for its anti-inflammatory effects, which are critical in various chronic diseases.

Q & A

Basic: What are the established synthetic routes for (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

- Step 1: Substitution of a nitro group with a benzyloxy-pyridyl moiety under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene) .

- Step 2: Reduction of the nitro intermediate to an aniline derivative using iron powder in acidic media .

- Step 3: Condensation of the aniline intermediate with cyanoacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDCI in DMF) .

Key Parameters: - Catalysts: EDCI/HOBt systems improve coupling efficiency .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature: Condensation steps often require 0–5°C to minimize side reactions .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry and functional groups (e.g., acrylamide E/Z isomerism via coupling constants; cyano group absence in proton spectra) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ peaks matching calculated mass) .

- IR Spectroscopy: Identify cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

- Elemental Analysis: Verify purity (>95%) via C/H/N percentages .

Basic: What preliminary biological screening models are recommended to assess its activity?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HT-29, MCF-7) to screen for cytotoxicity .

- Apoptosis Markers: Quantify caspase-3/7 activation or Annexin V staining to evaluate pro-apoptotic effects .

- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .

Advanced: How can researchers optimize the condensation step between cyanoacetic acid derivatives and aromatic amines?

Methodological Answer:

- Catalyst Screening: Compare EDCI, DCC, or HATU to maximize coupling efficiency while minimizing racemization .

- Solvent Optimization: Test DMF, THF, or dichloromethane for solubility and reaction kinetics .

- Temperature Gradients: Perform reactions at 0°C (to reduce side products) vs. room temperature (to accelerate kinetics) .

- Workup Strategies: Use column chromatography with ethyl acetate/petroleum ether gradients for purification .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Assay Standardization: Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) .

- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities influencing activity .

- Structural Analog Testing: Compare activity of benzyloxy vs. methoxy derivatives to isolate substituent effects .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock 3.0 with Lamarckian genetic algorithms to model interactions with kinase domains .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

- Free Energy Calculations: Apply MM-PBSA to rank binding affinities for SAR guidance .

Advanced: How to design SAR studies focusing on the benzyloxy and cyano groups?

Methodological Answer:

- Benzyloxy Modifications: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to probe π-π stacking effects .

- Cyano Replacement: Substitute with carboxylic acid or amide groups to evaluate hydrogen-bonding contributions .

- Bioisosteric Swaps: Replace benzyloxy with thioether or sulfonyl groups to assess steric/electronic impacts .

Advanced: What analytical challenges arise in characterizing stereoisomers during synthesis?

Methodological Answer:

- Chiral HPLC: Resolve E/Z isomers using amylose-based columns and hexane/isopropanol mobile phases .

- NOESY NMR: Detect spatial proximity of protons to confirm stereochemistry .

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Advanced: How to validate proposed mechanisms of action in cancer models?

Methodological Answer:

- Kinase Knockout Models: Use CRISPR/Cas9-edited cell lines to confirm target specificity .

- Phospho-Specific Antibodies: Detect phosphorylation changes in downstream signaling proteins (e.g., ERK, AKT) .

- Transcriptomic Profiling: Perform RNA-seq to identify pathways modulated by the compound .

Advanced: What strategies improve solubility without compromising activity?

Methodological Answer:

- Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .

- PEGylation: Introduce polyethylene glycol chains at the pyridyl nitrogen .

- Prodrug Design: Synthesize ester or carbamate derivatives for hydrolytic activation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.